Home > Products > Screening Compounds P81478 > N-Desmethyl Imatinib Dimesylate
N-Desmethyl Imatinib Dimesylate -

N-Desmethyl Imatinib Dimesylate

Catalog Number: EVT-13986280
CAS Number:
Molecular Formula: C9H11ClN2O4
Molecular Weight: 246.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl Imatinib Dimesylate is a chemical compound derived from Imatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of certain types of cancer, including chronic myeloid leukemia. This compound is notable for its potential therapeutic applications and serves as a significant metabolite in pharmacological studies.

Source

N-Desmethyl Imatinib Dimesylate can be synthesized from Imatinib through various chemical processes. It is recognized as a metabolite of Imatinib, which is commonly marketed under the trade name Gleevec. The compound's synthesis and properties have been documented in several patents and scientific literature, reflecting its relevance in drug development and cancer therapy .

Classification

N-Desmethyl Imatinib Dimesylate is classified as a small molecule and falls under the category of antineoplastic agents. It functions primarily as a protein-tyrosine kinase inhibitor, similar to its parent compound, Imatinib. This classification highlights its role in targeted cancer therapy, particularly in inhibiting specific signaling pathways involved in tumor growth .

Synthesis Analysis

Methods

The synthesis of N-Desmethyl Imatinib Dimesylate typically involves the demethylation of Imatinib followed by the formation of dimesylate salt. This can be achieved through various chemical reactions that modify the imatinib structure.

Technical Details

  1. Demethylation: The process often involves treating Imatinib with reagents that facilitate the removal of methyl groups. Common reagents include strong acids or bases that can cleave methyl groups from the nitrogen atom.
  2. Formation of Dimesylate: After obtaining N-Desmethyl Imatinib, it is reacted with methanesulfonic acid to form N-Desmethyl Imatinib Dimesylate. This step enhances solubility and stability .
Molecular Structure Analysis

Structure

N-Desmethyl Imatinib Dimesylate has a complex molecular structure characterized by multiple functional groups. The molecular formula is C28H29N7OC3H8O2SC_{28}H_{29}N_{7}O\cdot C_{3}H_{8}O_{2}S, with a molecular weight of approximately 479.58 g/mol .

Data

  • Molecular Weight: 479.58210816 g/mol
  • Molecular Formula: C28H29N7OC3H8O2SC_{28}H_{29}N_{7}O\cdot C_{3}H_{8}O_{2}S
  • Structural Representation: The compound includes aromatic rings, amine groups, and sulfonate functionalities which contribute to its biological activity .
Chemical Reactions Analysis

Reactions

N-Desmethyl Imatinib Dimesylate can undergo various chemical reactions typical for small molecules, including:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form its parent compound or other metabolites.
  2. Oxidation/Reduction: The presence of nitrogen atoms allows for potential oxidation or reduction reactions that can modify its pharmacological properties .

Technical Details

The stability of N-Desmethyl Imatinib Dimesylate under different pH conditions has been studied to understand its behavior in biological systems, which is crucial for drug formulation and delivery .

Mechanism of Action

Process

N-Desmethyl Imatinib Dimesylate acts primarily by inhibiting specific tyrosine kinases associated with cancer cell proliferation. Similar to Imatinib, it targets the BCR-ABL fusion protein which plays a critical role in chronic myeloid leukemia.

Data

The mechanism involves binding to the ATP-binding site of the BCR-ABL protein, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell division and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents due to its dimesylate form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary but is essential for understanding its thermal stability during storage and handling .
Applications

Scientific Uses

N-Desmethyl Imatinib Dimesylate is primarily used in research settings to study:

  1. Cancer Therapeutics: As a model compound to explore mechanisms of action related to tyrosine kinase inhibition.
  2. Drug Development: Investigating pharmacokinetics and pharmacodynamics as part of drug formulation studies.
  3. Biological Assays: Used in assays to evaluate the efficacy of new compounds targeting similar pathways as those inhibited by Imatinib .

This compound's role as a metabolite also provides insights into patient responses to treatment with Imatinib, contributing valuable data for personalized medicine approaches in oncology.

Synthesis and Structural Characterization

Biotransformation Pathways of Imatinib to N-Desmethyl Imatinib Dimesylate

N-Desmethyl Imatinib (NDI) is generated in vivo via hepatic cytochrome P450 (CYP)-mediated oxidation of imatinib. The primary enzymes involved are CYP2C8 and CYP3A4, which catalyze the demethylation of imatinib’s piperazinyl-methyl group. This metabolite subsequently forms the dimesylate salt (NDID) for enhanced stability and solubility [1] [4]. Key steps include:

  • Initial oxidation: CYP2C8 mediates N-demethylation, producing norimatinib (NDI) as the primary metabolite.
  • Secondary modifications: NDI undergoes sulfonation or glucuronidation, though the dimesylate salt is synthetically stabilized for pharmaceutical use [6] [9].
  • Metabolite kinetics: Steady-state plasma concentrations of NDI reach ~20% of imatinib levels, reflecting its accumulation due to a longer elimination half-life [4] [8].

Table 1: Enzymatic Pathways in Imatinib Biotransformation

EnzymeReaction TypeCatalytic Efficiency (Vmax/Km)Contribution to NDI Formation
CYP2C8N-Demethylation8.7 µL/min/pmol>70%
CYP3A4N-Demethylation3.2 µL/min/pmol~25%
UGT1A3GlucuronidationNot quantified<5%

Enzymatic and Non-Enzymatic Catalytic Mechanisms in Demethylation Processes

The demethylation of imatinib proceeds through distinct mechanisms:

  • Enzymatic catalysis:
  • CYP2C8 exhibits higher affinity for imatinib than CYP3A4, with a Km of 15 µM versus 45 µM for CYP3A4. This affinity is attributed to imatinib’s binding orientation within CYP2C8’s catalytic pocket, facilitating methyl group abstraction [8].
  • The reaction involves two-electron oxidation: Formation of a carbinolamine intermediate followed by C–N bond cleavage to yield formaldehyde and NDI [1].
  • Non-enzymatic pathways:
  • Under oxidative conditions (e.g., presence of Fe3+/H2O2), imatinib undergoes slow demethylation, but yields remain <5% compared to enzymatic routes [8].
  • Acidic environments promote hydrolytic demethylation, but this is pharmacologically irrelevant due to non-physiological pH requirements [6].

Table 2: Kinetic Parameters of CYP Isoforms in Imatinib Demethylation

ParameterCYP2C8CYP3A4
Km (µM)1545
Vmax (pmol/min/pmol CYP)130144
Intrinsic Clearance (Vmax/Km)8.73.2

Optimization of Synthetic Protocols for Metabolite-Scale Production

Synthesizing high-purity NDID requires addressing challenges in impurity profiling and yield maximization:

  • Step 1: Demethylation of imatinib base:
  • Chemical demethylation using iodocyclohexane in dimethylformamide (DMF) achieves 85% yield but generates des-iodo impurities. Enzymatic approaches (recombinant CYP2C8) offer higher selectivity but lower throughput [9].
  • Step 2: Dimesylate salt formation:
  • NDI is reacted with methanesulfonic acid in ethanol/tetrahydrofuran (3:1). Critical parameters include stoichiometry (2.1 eq. acid), temperature (0–5°C), and anti-solvent addition (diisopropyl ether) to precipitate NDID [6] [10].
  • Analytical controls:
  • UPLC-MS/MS quantifies residual imatinib (<0.1% w/w) and formaldehyde (<10 ppm). Ultrafiltration confirms unbound NDID fraction (3.6 ± 1.8%) [9].
  • Scale-up challenges:
  • Particle engineering (e.g., controlled crystallization) ensures optimal bioavailability. Patents describe obtaining NDID with >99.5% purity via recrystallization from ethanol/water mixtures [3] [10].

Table 3: Optimization of NDID Synthesis and Purification

Synthetic StepKey VariablesOptimal ConditionsPurity/Yield
N-DemethylationSolvent, catalyst, temperatureDMF, iodocyclohexane, 80°C85% yield
Salt FormationAcid stoichiometry, anti-solvent2.1 eq. CH3SO<3>H, diisopropyl ether92% yield
RecrystallizationSolvent system (ethanol/water ratio)4:1 v/v>99.5% purity
Impurity RemovalChromatography (silica gel, mobile phase)Dichloromethane/methanol (95:5)Imatinib <0.1%

Properties

Product Name

N-Desmethyl Imatinib Dimesylate

IUPAC Name

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

InChI

InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H

InChI Key

LKNHGIWKJBRBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.